N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Overview
Description
N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is an organic compound that features a unique combination of iodine, sulfur, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves the following steps:
Thioether Formation: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Furamide Formation: The furan ring is then constructed through a cyclization reaction involving a suitable precursor, such as a furfural derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, thiourea, or Grignard reagents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Deiodinated Derivatives: From reduction reactions.
Substituted Furamides: From substitution reactions.
Scientific Research Applications
N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting iodine or sulfur-containing enzymes.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, while the sulfur atom can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-iodophenyl)-5-[(methylthio)methyl]-2-furamide: Similar structure but with a methylthio group instead of a phenylthio group.
N-(2-bromophenyl)-5-[(phenylthio)methyl]-2-furamide: Similar structure but with a bromine atom instead of an iodine atom.
N-(2-iodophenyl)-5-[(phenylthio)methyl]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(2-iodophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is unique due to the presence of both iodine and sulfur atoms, which can participate in distinct chemical interactions. This makes it a valuable compound for studying halogen bonding and thiol-disulfide exchange reactions.
Properties
IUPAC Name |
N-(2-iodophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO2S/c19-15-8-4-5-9-16(15)20-18(21)17-11-10-13(22-17)12-23-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOYVOZPUIGDPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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